In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Biological Potential
In-Depth Technical Guide to 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of the heterocyclic compound 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine. This molecule, belonging to the privileged pyrazolopyridine scaffold, holds interest for medicinal chemistry and drug discovery programs.
Core Chemical Properties
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a halogenated bicyclic heteroaromatic compound. Its core structure is a pyrazole ring fused to a pyridine ring. The presence of a chlorine atom, an iodine atom, and a reactive pyrazole proton makes it a versatile intermediate for further chemical modifications.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃ClIN₃ | [1] |
| Molecular Weight | 279.47 g/mol | [2] |
| CAS Number | 1260672-72-7 | [2] |
| Appearance | Solid | |
| Melting Point | 140-150 °C | |
| Solubility | Soluble in common organic solvents | |
| InChI | 1S/C6H3ClIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11) | |
| SMILES | Clc1cc2[nH]nc(I)c2cn1 |
Synthesis and Experimental Protocols
Workflow for the Proposed Synthesis
Caption: Proposed synthetic workflow for 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Step 1: Synthesis of the Precursor, 6-chloro-1H-pyrazolo[4,3-c]pyridine
The precursor, 6-chloro-1H-pyrazolo[4,3-c]pyridine, is commercially available, simplifying the initial steps of the synthesis. For researchers opting to synthesize it, methods for constructing the pyrazolopyridine core are documented in the literature.[3][4][5]
Step 2: Iodination of 6-chloro-1H-pyrazolo[4,3-c]pyridine (Proposed Protocol)
This proposed protocol is based on general methods for the iodination of pyrazole and pyrazolopyridine ring systems.[6][7][8][9] The C3 position of the pyrazolo[4,3-c]pyridine ring is electron-rich and thus susceptible to electrophilic substitution.
Materials:
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6-chloro-1H-pyrazolo[4,3-c]pyridine
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Iodine (I₂)
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An oxidizing agent (e.g., Ceric Ammonium Nitrate (CAN), hydrogen peroxide, or N-Iodosuccinimide (NIS))
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A suitable solvent (e.g., acetonitrile, water, or a mixture of acetic acid and trifluoroacetic acid)
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Sodium thiosulfate solution (for quenching)
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Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
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Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
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Silica gel for column chromatography
Procedure:
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Dissolution: Dissolve 6-chloro-1H-pyrazolo[4,3-c]pyridine in the chosen solvent in a round-bottom flask.
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Addition of Reagents: Add iodine and the selected oxidizing agent to the solution. The choice of oxidant and solvent will depend on the specific reactivity of the substrate and desired reaction conditions (e.g., temperature, reaction time).
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Reaction: Stir the mixture at room temperature or with heating, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the color of the iodine disappears.
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Extraction: Extract the product into an organic solvent.
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Washing and Drying: Wash the organic layer with brine, and then dry it over an anhydrous drying agent.
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Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the final product, 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine.
Spectral Data
Specific ¹H NMR, ¹³C NMR, and mass spectrometry data for 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine are not yet publicly available in detail. However, data for related iodo-pyrazolopyridine compounds can provide an indication of the expected spectral characteristics. For instance, the mass spectrum of 3-iodo-1H-pyrazolo[3,4-b]pyridine shows a molecular ion peak (M+) at m/e 245.[1]
Potential Biological Activity and Signaling Pathways
While 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine has not been extensively studied for its biological activity, the pyrazolo[4,3-c]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry. Derivatives of this core have been shown to be potent inhibitors of several important enzyme families, notably protein kinases and carbonic anhydrases.
Potential as a Kinase Inhibitor
The pyrazolopyridine nucleus is a key component of numerous kinase inhibitors.[10][11] These inhibitors typically function by competing with ATP for binding to the kinase's active site, thereby blocking the phosphorylation of downstream substrates and interrupting signaling cascades.
Caption: General mechanism of pyrazolopyridine-based kinase inhibitors.
Potential as a Carbonic Anhydrase Inhibitor
Pyrazolo[4,3-c]pyridine sulfonamides have been identified as effective inhibitors of carbonic anhydrases (CAs).[12][13][14][15][16] These enzymes are involved in various physiological processes, including pH regulation and CO₂ transport. Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and some cancers. The inhibitory mechanism typically involves the sulfonamide moiety of the inhibitor coordinating with the zinc ion in the active site of the carbonic anhydrase enzyme.
Caption: General mechanism of carbonic anhydrase inhibition.
Conclusion
6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a chemical entity with significant potential as a building block in the development of novel therapeutic agents. Its synthesis is achievable through established heterocyclic chemistry routes, and its pyrazolo[4,3-c]pyridine core is a known pharmacophore for targeting key enzymes like kinases and carbonic anhydrases. Further research into the specific biological targets and mechanisms of action of this compound and its derivatives is warranted and could lead to the discovery of new drug candidates for a variety of diseases.
References
- 1. 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine | C6H3ClIN3 | CID 70700569 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. CN105801574A - Preparation method of 1H-pyrazolo[3,4-b]pyridine compound - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES | Abstract Book of International Scientific-Practical Conference [journals.4science.ge]
- 15. [PDF] Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | Semantic Scholar [semanticscholar.org]
- 16. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors | MDPI [mdpi.com]





